molecular formula C20H19NO5 B11158109 N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine

Cat. No.: B11158109
M. Wt: 353.4 g/mol
InChI Key: MRUNGDSDRLASQM-MRXNPFEDSA-N
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Description

2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-PHENYLPROPANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, which is known for its diverse biological activities. The compound’s structure includes a phenylpropanoic acid moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 7-hydroxy-4-methyl-2H-chromen-2-one with an appropriate amine, followed by further functionalization to introduce the phenylpropanoic acid moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the overall production time and cost .

Chemical Reactions Analysis

Types of Reactions

2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signaling pathways. These interactions can lead to various biological responses, such as inhibition of oxidative stress, reduction of inflammation, or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-PHENYLPROPANOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

(2R)-2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H19NO5/c1-12-9-18(23)26-19-14(12)7-8-17(22)15(19)11-21-16(20(24)25)10-13-5-3-2-4-6-13/h2-9,16,21-22H,10-11H2,1H3,(H,24,25)/t16-/m1/s1

InChI Key

MRUNGDSDRLASQM-MRXNPFEDSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN[C@H](CC3=CC=CC=C3)C(=O)O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CNC(CC3=CC=CC=C3)C(=O)O)O

Origin of Product

United States

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